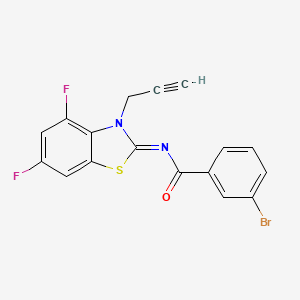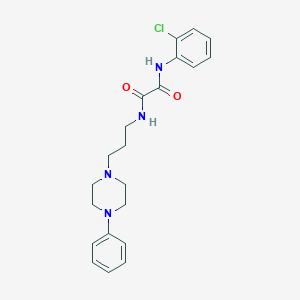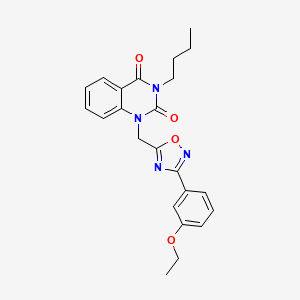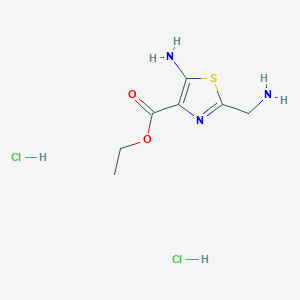![molecular formula C13H15FN2OS B2380253 [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 2415631-31-9](/img/structure/B2380253.png)
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a piperidine ring attached to the 2nd position of the benzothiazole ring via a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-fluorobenzaldehyde, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole derivative with piperidine in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group at the 4th position of the piperidine ring. This can be achieved by reacting the piperidine derivative with formaldehyde and a reducing agent, such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine:
Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cells and can be explored as a chemotherapeutic agent.
Neuroprotection: It may have neuroprotective effects and can be investigated for the treatment of neurodegenerative diseases.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and diseases.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of signaling pathways that promote cell proliferation.
相似化合物的比较
[1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]amine: This compound has a similar benzothiazole structure but with an ethylamine group instead of a piperidine ring.
[1-(6-Fluoro-1,3-benzothiazol-2-yl)propyl]amine: This compound has a propylamine group attached to the benzothiazole ring.
[1-(6-Fluoro-1,3-benzothiazol-2-yl)butyl]amine: This compound has a butylamine group attached to the benzothiazole ring.
Uniqueness: The uniqueness of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol lies in the presence of the piperidine ring and the methanol group, which confer distinct chemical and biological properties. The piperidine ring enhances the compound’s ability to interact with biological targets, while the methanol group provides additional sites for chemical modification and functionalization.
属性
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-1-2-11-12(7-10)18-13(15-11)16-5-3-9(8-17)4-6-16/h1-2,7,9,17H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJIOBWUKBRARK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2380170.png)
![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)
![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2380186.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
![3-[3,5-Bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)


